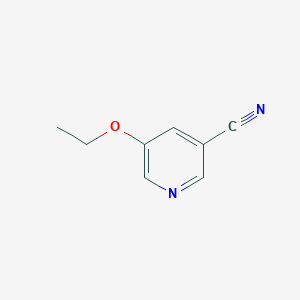![molecular formula C8H15N3 B1647591 [1-(1,3-ジメチル-1H-ピラゾール-4-イル)プロピル]アミン CAS No. 1007501-63-4](/img/structure/B1647591.png)
[1-(1,3-ジメチル-1H-ピラゾール-4-イル)プロピル]アミン
概要
説明
[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine: is a heterocyclic compound featuring a pyrazole ring substituted with a propylamine group
科学的研究の応用
Chemistry: In chemistry, [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole-based ligands and catalysts .
Biology: Its structural features make it a candidate for exploring interactions with biological macromolecules .
Medicine: In medicinal chemistry, [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry: Industrially, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing various active ingredients .
作用機序
Target of Action
Similar compounds have been reported to target various biological pathways .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other pyrazole derivatives, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine typically involves the alkylation of 1,3-dimethylpyrazole with a suitable propylamine derivative. One common method includes the reaction of 1,3-dimethylpyrazole with 1-bromopropane in the presence of a base such as potassium carbonate, followed by amination with ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups .
類似化合物との比較
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)butylamine
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)methylamine
Uniqueness: Compared to similar compounds, [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine offers a unique balance of steric and electronic properties due to its propylamine substituent. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-8(9)7-5-11(3)10-6(7)2/h5,8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGSAUOMGAGNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-[4-[4-Amino-7-(4-oxocyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichloro-1-benzenesulfonamide](/img/structure/B1647508.png)


![4-Methoxy-7-(pyrazin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1647518.png)




![[(2R,3R,4S,5R)-6-Pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B1647543.png)





